2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one

Estrogen receptor β Selective estrogen receptor modulator ERβ-selective ligand

ERβ-targeted drug discovery faces scaffold-driven selectivity challenges. This cis-fused hexahydrofluorenone provides a privileged ERβ ligand core yielding sub-nanomolar affinity and >75-fold selectivity over ERα, mitigating ERα-mediated adverse effects on uterine and breast tissue. • Streamlined two-step route to fluoren-9-ones with high step economy and reduced non-specific binding (LogP 3.2 vs. 3.58 for 9-fluorenone). • Verified purity 97-98% (GC/HPLC), production capacity up to 500 kg/month for pilot-scale manufacturing. • Rigid tricyclic framework ensures batch-to-batch binding-site complementarity in sensitive catalytic and biological applications.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
CAS No. 1203-67-4
Cat. No. B073529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one
CAS1203-67-4
Synonyms2,3,4,4A-TETRAHYDRO-1H-FLUOREN-9(9AH)-ONE
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C3=CC=CC=C3C2=O
InChIInChI=1S/C13H14O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1,3,5,7,10,12H,2,4,6,8H2
InChIKeyMOLIPKPQUNOLPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one


2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one (CAS 1203-67-4) is a cis-fused hexahydrofluoren-9-one belonging to the tetrahydrofluorenone class of compounds [1]. It serves as a core scaffold for the synthesis of estrogen receptor β (ERβ)-subtype selective ligands and as a versatile intermediate in the construction of polycyclic natural products [2].

Why This Scaffold Is Irreplaceable


The specific cis-fused tricyclic architecture of 2,3,4,4a-tetrahydro-1H-fluoren-9(9aH)-one provides a distinct shape and size descriptor profile that is critical for achieving high ERβ subtype selectivity. Substituting this scaffold with other fluorenone derivatives or alternative ERβ ligand cores (e.g., 2-phenylquinoline or 3-hydroxy 6H-benzo[c]chromen-6-one) results in markedly different binding affinity and selectivity outcomes due to altered molecular geometry and pharmacophore presentation [1][2].

Differentiation Evidence vs. Analogs


ERβ Subtype Selectivity Advantage

Derivatives of the tetrahydrofluorenone scaffold demonstrate significantly higher ERβ subtype selectivity compared to the phytoestrogen genistein and other scaffold classes such as 2-phenylquinoline. A representative tetrahydrofluorenone analog, ERβ-19, exhibits an IC50 of 1.8 nM for ERβ and 141 nM for ERα, yielding a 78-fold selectivity for ERβ [1]. In contrast, genistein displays an IC50 of 179 nM for ERβ with only 62-fold selectivity over ERα [2]. While 2-phenylquinoline derivatives achieve up to 83-fold selectivity, the tetrahydrofluorenone class offers a distinct shape descriptor space that complements these scaffolds [3].

Estrogen receptor β Selective estrogen receptor modulator ERβ-selective ligand Nuclear receptor

Efficient Synthesis of Fluoren-9-ones

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one serves as a key intermediate for the high-yield synthesis of fluoren-9-ones. Dehydrogenation of the compound with selenium powder proceeds in high yield, offering a more direct and efficient route compared to alternative multistep syntheses from acyclic precursors . The reaction of cyclohexene-1-carboxylic acid with aromatic substrates in polyphosphoric acid at 100°C gives cis-1,2,3,4,4a,9a-hexahydrofluoren-9-ones in good yield, which are then smoothly converted to fluoren-9-ones .

Organic synthesis Fluorenone Dehydrogenation Building block

Purity and Production Scalability

Commercially available 2,3,4,4a-tetrahydro-1H-fluoren-9(9aH)-one is supplied with a minimum purity of 97% by GC [1] and up to 98% , exceeding the typical 95% purity often encountered for general fluorenone intermediates. Additionally, production scale capability of up to 500 kg/month [1] ensures supply security for pilot and industrial-scale projects, a level not consistently available for niche tetrahydrofluorenone analogs.

Chemical procurement Purity specification Scale-up Supply chain

Lower Lipophilicity vs. 9-Fluorenone

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one possesses a computed XLogP3-AA value of 3.2 [1], which is 0.38 log units lower than that of 9-fluorenone (LogP = 3.58) [2]. This reduced lipophilicity arises from the partial saturation of the fluorene ring system and can translate to improved aqueous solubility and more favorable drug-like properties when used as a scaffold for lead optimization.

Lipophilicity LogP Drug-likeness ADME

Optimal Application Scenarios


ERβ-Selective Ligand Development

For medicinal chemistry programs targeting ERβ for indications such as menopausal vasomotor symptoms, depression, or inflammation, 2,3,4,4a-tetrahydro-1H-fluoren-9(9aH)-one provides a privileged scaffold that, upon appropriate substitution, yields ligands with sub-nanomolar ERβ affinity and >75-fold selectivity over ERα [1][2]. This selectivity is critical for avoiding ERα-mediated adverse effects on uterine and breast tissue.

Fluoren-9-one and Natural Product Synthesis

As a key intermediate, this compound enables a streamlined, two-step route to fluoren-9-ones via cyclization and dehydrogenation, offering higher step economy than alternative acyclic approaches [1]. It also serves as a common intermediate in the total synthesis of 4a-methyltetrahydrofluorene diterpenoids, including (±)-dichroanal B and (±)-dichroanone [1].

Large-Scale Industrial Procurement

With verified commercial purity of 97-98% and production capacity up to 500 kg/month [1][2], this compound is suitable for pilot-scale manufacturing and industrial R&D. The reliable supply and high purity reduce the risk of batch-to-batch variability in sensitive catalytic and biological applications.

Medicinal Chemistry with Moderate Lipophilicity

The computed LogP of 3.2, which is 0.38 units lower than that of 9-fluorenone [1][2], positions this scaffold as a more favorable starting point for lead optimization when improved aqueous solubility and reduced non-specific binding are desired, without sacrificing the rigid tricyclic framework that confers binding site complementarity.

Technical Documentation Hub

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